[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II)
CAS No.: 18498-01-6
Cat. No.: VC21052944
Molecular Formula: C26H24Cl2CoP2
Molecular Weight: 528.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18498-01-6 |
|---|---|
| Molecular Formula | C26H24Cl2CoP2 |
| Molecular Weight | 528.3 g/mol |
| IUPAC Name | dichlorocobalt;2-diphenylphosphanylethyl(diphenyl)phosphane |
| Standard InChI | InChI=1S/C26H24P2.2ClH.Co/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2/p-2 |
| Standard InChI Key | SYTWXWRJCLAZFP-UHFFFAOYSA-L |
| SMILES | C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Co]Cl |
| Canonical SMILES | C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cl-].[Co+2] |
Introduction
[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II) is an organometallic compound with the CAS number 18498-01-6. It is composed of a cobalt(II) ion coordinated with a 1,2-bis(diphenylphosphino)ethane ligand and two chloride ions. The compound is used in various chemical reactions and has applications in catalysis and materials science.
Chemical Data Table
| Property | Value |
|---|---|
| CAS Number | 18498-01-6 |
| Molecular Formula | C26H24Cl2CoP2 |
| Molecular Weight | 528.26 g/mol |
| Appearance | Green powder |
| Melting Point | 260°C |
| Storage Conditions | Inert atmosphere, 2-8°C |
Synthesis and Applications
The synthesis of [1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II) typically involves the reaction of cobalt(II) chloride with 1,2-bis(diphenylphosphino)ethane (DPPE) in an appropriate solvent. This compound is used in various catalytic reactions due to its ability to coordinate with metals and facilitate chemical transformations.
Safety and Handling
[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II) is classified as hazardous, with hazard statements including H302, H312, H315, H319, H332, and H335 . It requires careful handling and storage to minimize exposure risks. Precautionary statements include P261, P280, P305+P351+P338 .
Hazard Information Table
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed. |
| H312 | Harmful in contact with skin. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H332 | Harmful if inhaled. |
| H335 | May cause respiratory irritation. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume